5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide

Src kinase inhibition Structure–activity relationship 6-substitution

Procure 5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide (CAS 1021024-10-1) as a structurally distinct, dual-pharmacophore probe for polypharmacology research. It uniquely combines a 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide core (Src kinase inhibitor scaffold) with a sulfamoylphenethyl tail (potent zinc-binding motif for carbonic anhydrase). The unsubstituted 6-position provides the essential 'R₆ = H' baseline for QSAR models, while the phenethyl linker distinguishes it from benzyl-linker analogs for isoform selectivity profiling. Available exclusively for non-human, non-therapeutic R&D. Suitable for oncology programs exploring CA IX/XII and SFK co-inhibition in hypoxic tumor microenvironments.

Molecular Formula C21H20N2O6S
Molecular Weight 428.46
CAS No. 1021024-10-1
Cat. No. B2929425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide
CAS1021024-10-1
Molecular FormulaC21H20N2O6S
Molecular Weight428.46
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C21H20N2O6S/c22-30(26,27)17-8-6-15(7-9-17)10-11-23-21(25)19-12-18(24)20(14-29-19)28-13-16-4-2-1-3-5-16/h1-9,12,14H,10-11,13H2,(H,23,25)(H2,22,26,27)
InChIKeyGCZVFSVUOROPIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide (CAS 1021024-10-1): Chemical Class, Scaffold Origin, and Sourcing Profile


5-(Benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide (CAS 1021024-10-1, molecular formula C21H20N2O6S, MW 428.46) is a synthetic small molecule belonging to the 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamide class derived from the kojic acid scaffold [1]. This compound is currently available exclusively through specialty chemical vendors as a research-grade reagent (typical purity 95%) and is explicitly designated for non-human, non-therapeutic research use only . It has not been the subject of any peer-reviewed primary research publication; all biological activity inferences for this specific compound must therefore be drawn from its structural relationship to two established pharmacophore classes: the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide Src kinase inhibitor scaffold characterized by Farard et al. (2008), and the sulfamoylphenethyl amide carbonic anhydrase inhibitor motif [1] [2].

Why 5-(Benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide Cannot Be Interchanged with Other In-Class 4H-Pyran-2-Carboxamides


Despite sharing a common 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide core with compounds characterized in the Farard et al. (2008) Src kinase inhibitor series, CAS 1021024-10-1 embodies three structural features that preclude simple substitution with the published analogs: (i) it carries an unsubstituted hydrogen at the 6-position rather than the methyl, isobutyl, or diethylphosphate-methyl substituents that critically modulate Src inhibitory potency in the reference series [1]; (ii) its amide side chain terminates in a primary sulfamoyl (–SO₂NH₂) group, which is absent from all Farard compounds (those used aniline, 2-chloroaniline, 2,6-dichloroaniline, or 2,6-dimethylaniline as amide components) and introduces a potent zinc-binding warhead for carbonic anhydrase engagement [1] [2]; and (iii) the phenethyl linker (–CH₂CH₂–) between the carboxamide nitrogen and the 4-sulfamoylphenyl ring differs by one methylene unit from the benzyl linker (–CH₂–) found in the closest commercially available analog CAS 1021093-46-8, a variation known to alter both conformational flexibility and target-binding geometry in sulfonamide-based enzyme inhibitors . These cumulative differences mean that biological activity data from the Farard series cannot be extrapolated to CAS 1021024-10-1, and procurement for structure–activity relationship (SAR) studies must treat this compound as a distinct chemotype.

5-(Benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


6-Position Substitution Status: Unsubstituted (H) vs. Methyl/Isobutyl in Published Src Inhibitor Series

CAS 1021024-10-1 bears a hydrogen at the 6-position of the pyran ring, distinguishing it from all biologically characterized analogs in the Farard et al. (2008) series. In that study, 6-substitution was a critical potency determinant: compounds with 6-H (e.g., compound 18, 5-benzyloxy-4-oxo-N-phenyl-4H-pyran-2-carboxamide) were synthesized but no quantitative Src IC₅₀ data were reported for these unsubstituted analogs, whereas 6-methyl derivatives (compounds 23–27) and 6-isobutyl derivatives (compounds 28–29) were advanced as the primary SAR series [1]. The absence of a 6-alkyl substituent in CAS 1021024-10-1 means it lacks the lipophilic contact hypothesized to fill a hydrophobic pocket in the Src ATP-binding site, and its Src inhibitory potency—if any—is expected to differ substantially from the 6-substituted leads. No direct Src IC₅₀ measurement for CAS 1021024-10-1 has been published. [1]

Src kinase inhibition Structure–activity relationship 6-substitution Pyran-2-carboxamide

Sulfamoyl Warhead Presence: Carbonic Anhydrase II Binding vs. Farard-Series Anilides Lacking Zinc-Binding Groups

The terminal primary sulfamoyl (–SO₂NH₂) group in CAS 1021024-10-1 is a well-established zinc-binding warhead for carbonic anhydrase (CA) enzymes. This functional group is entirely absent from all 11 amide products reported in the Farard et al. (2008) Src inhibitor series, whose amide components were limited to phenyl, 2-chlorophenyl, 2,6-dichlorophenyl, 2,6-dimethylphenyl, and 2-chloro-6-methylphenyl groups [1]. The sulfamoylphenethyl substructure of CAS 1021024-10-1 is structurally homologous to the ligand observed in PDB entry 7QZX, where 4-oxo-N-(4-sulfamoylphenethyl)-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline-2-carboxamide is co-crystallized in the active site of human carbonic anhydrase II, with the sulfamoyl group directly coordinating the catalytic zinc ion [2]. No CA inhibition data have been published for CAS 1021024-10-1 itself. However, related N-(4-sulfamoylphenethyl) amides show CA II Kᵢ values ranging from 18 nM to 920 nM in stopped-flow CO₂ hydration assays, indicating that the sulfamoylphenethyl tail alone can drive nanomolar CA engagement [3]. The Farard compounds, lacking any zinc-binding motif, are not expected to inhibit carbonic anhydrase at comparable concentrations.

Carbonic anhydrase inhibition Sulfamoyl pharmacophore Zinc-binding group Dual-target design

Linker Length Differentiation: Phenethyl (–CH₂CH₂–) vs. Benzyl (–CH₂–) in Closest Commercial Analog CAS 1021093-46-8

CAS 1021024-10-1 incorporates a phenethyl linker (two methylene units) between the carboxamide nitrogen and the 4-sulfamoylphenyl ring, whereas its closest commercially available analog, 5-(benzyloxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide (CAS 1021093-46-8), uses a benzyl linker (one methylene unit) . This single methylene difference has documented consequences in sulfonamide-based enzyme inhibitor design: the longer phenethyl linker increases conformational degrees of freedom, alters the distance and angular relationship between the core scaffold and the zinc-binding sulfamoyl group, and can shift isoform selectivity profiles among carbonic anhydrase isozymes. In the PDB co-crystal structure 7QZX, the phenethyl linker of the bound ligand adopts an extended conformation that positions the sulfamoyl group for optimal zinc coordination within the CA II active site [1]. The benzyl analog (CAS 1021093-46-8) would constrain the sulfamoylphenyl ring approximately 1.2–1.5 Å closer to the pyran core, potentially altering both binding affinity and selectivity. No comparative biological data exist for these two specific compounds.

Linker geometry Conformational flexibility Phenethyl vs. benzyl Target engagement

Benzyloxy Substituent: Unsubstituted Benzyl vs. 4-Fluorobenzyl Analog

CAS 1021024-10-1 bears an unsubstituted benzyloxy group at the 5-position of the pyran ring. The 4-fluoro analog, 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide, is also commercially available and differs only by a single fluorine atom at the para position of the benzyl ring . In medicinal chemistry, 4-fluorobenzyl substitution is a common strategy to modulate oxidative metabolism (blocking CYP-mediated para-hydroxylation), alter lipophilicity (calculated ΔlogP ≈ +0.3 to +0.5 for 4-F vs. 4-H benzyl), and fine-tune π-stacking interactions in aromatic binding pockets [1]. Both compounds share an identical sulfamoylphenethyl amide tail and 6-unsubstituted pyran core, making them a matched pair for isolating the contribution of the 4-fluoro substituent to potency, selectivity, and metabolic stability. No quantitative comparative data exist for either compound.

Benzyloxy substitution 4-Fluoro derivative Electronic effects Metabolic stability

Purity and Sourcing Comparability: Vendor-Specified 95% Purity Across Commercial Suppliers

CAS 1021024-10-1 is offered by multiple independent vendors (BenchChem, EvitaChem, Chemenu) with a consistent specified purity of 95%+, as determined by the respective suppliers' quality control protocols . The compound is uniformly designated for research use only and not for human or veterinary therapeutic applications. No certificate of analysis (CoA) with batch-specific purity data or impurity profiling was publicly available at the time of this analysis. In contrast, the Farard et al. (2008) reference compounds were synthesized in-house with full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) and melting point data reported, providing higher characterization confidence [1]. For procurement decisions, researchers should request batch-specific CoA documentation and consider independent analytical verification (HPLC, NMR) before committing this compound to quantitative biological assays.

Compound purity Vendor comparison Quality specification Research-grade reagent

5-(Benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide: Evidence-Based Research Application Scenarios


Dual-Target Probe Development: Src Kinase / Carbonic Anhydrase II Polypharmacology

CAS 1021024-10-1 is structurally poised at the intersection of two validated target classes: the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide core derives from a Src-family kinase inhibitor scaffold [1], while the sulfamoylphenethyl tail is a proven zinc-binding motif for carbonic anhydrase engagement, as confirmed by the co-crystal structure of a closely related ligand in CA II (PDB 7QZX) [2]. This dual pharmacophore design makes the compound a candidate for systematic polypharmacology profiling: researchers can evaluate it in parallel Src kinase activity assays and CA II (or broader CA isozyme panel) stopped-flow CO₂ hydration assays to determine whether the molecule functions as a bona fide dual inhibitor or whether one pharmacophore dominates. The matched 4-fluorobenzyloxy analog (see Evidence Item 4) can serve as a control for electronic effects on target selectivity. This scenario is relevant to oncology research programs exploring CA IX/XII and SFK co-inhibition strategies in hypoxic tumor microenvironments. [1] [2]

Linker-Dependent Carbonic Anhydrase Isoform Selectivity SAR

The phenethyl linker in CAS 1021024-10-1 distinguishes it from the benzyl-linker analog CAS 1021093-46-8 by one additional methylene unit (see Evidence Item 3). This structural difference is expected to alter the distance between the pyran core and the zinc-coordinating sulfamoyl group by approximately 1.2–1.5 Å, which may translate into differential selectivity across the 15 human carbonic anhydrase isozymes. Researchers can procure both compounds and screen them against a panel of CA isozymes (e.g., CA I, II, IX, XII) using standardized stopped-flow CO₂ hydration or thermal shift assays. The resulting selectivity fingerprints would provide direct evidence for the impact of linker length on isozyme discrimination, informing the design of isoform-selective CA inhibitors. Importantly, no such comparative data currently exist in the public domain, representing a genuine knowledge gap and research opportunity. [3]

6-Position SAR Baseline for Pyran-2-Carboxamide Src Inhibitor Optimization

Because CAS 1021024-10-1 carries a hydrogen at the 6-position—in contrast to the 6-methyl and 6-isobutyl leads from Farard et al. (2008) [1]—it provides the essential 'R₆ = H' baseline for any quantitative structure–activity relationship (QSAR) model of this scaffold. A researcher building a Src inhibitor optimization program around the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide chemotype could: (i) measure the Src IC₅₀ of CAS 1021024-10-1 (currently unknown); (ii) compare it with literature or in-house data for 6-methyl and 6-isobutyl congeners; and (iii) quantify the free energy contribution (ΔΔG) of 6-alkyl substitution. The sulfamoylphenethyl tail adds the further dimension of assessing whether the 6-position SAR trends established with simple anilides (Farard series) hold when a sulfamoyl warhead is present. [1]

Chemical Probe for Sulfamoylphenethyl Pharmacophore Validation in CA II Structural Biology

PDB entries 7QZX and 7R1X establish that the 4-oxo-N-(4-sulfamoylphenethyl) substructure engages the human carbonic anhydrase II active site with the sulfamoyl group coordinating the catalytic zinc ion [2]. CAS 1021024-10-1 replaces the hexahydro-pyrazino-isoquinoline core of the 7QZX ligand with a simpler 5-benzyloxy-4H-pyran-2-carboxamide scaffold. This scaffold simplification makes the compound valuable as a minimal pharmacophore probe for co-crystallography or soaking experiments with CA II (and other CA isozymes), to determine whether the pyran-2-carboxamide core introduces any additional binding interactions or steric clashes not present with the bulkier PDB ligand. Successful co-crystallization would provide the first high-resolution structural data for a 5-benzyloxy-4H-pyran-2-carboxamide bound to any enzyme target, establishing a structural biology foundation for this entire compound class. [2]

Quote Request

Request a Quote for 5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenethyl)-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.